molecular formula C15H11NO5 B14419078 1,3-Propanedione, 1-(2-hydroxyphenyl)-3-(2-nitrophenyl)- CAS No. 84634-63-9

1,3-Propanedione, 1-(2-hydroxyphenyl)-3-(2-nitrophenyl)-

Cat. No.: B14419078
CAS No.: 84634-63-9
M. Wt: 285.25 g/mol
InChI Key: ZWIBBTPQRAMQCW-UHFFFAOYSA-N
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Description

1,3-Propanedione, 1-(2-hydroxyphenyl)-3-(2-nitrophenyl)- is an organic compound that belongs to the class of diketones. This compound features both hydroxyl and nitro functional groups attached to phenyl rings, which can significantly influence its chemical behavior and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Propanedione, 1-(2-hydroxyphenyl)-3-(2-nitrophenyl)- typically involves the condensation of appropriate starting materials under controlled conditions. One common method is the Claisen condensation, where esters react with ketones in the presence of a strong base to form β-diketones.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may be employed.

Chemical Reactions Analysis

Types of Reactions

1,3-Propanedione, 1-(2-hydroxyphenyl)-3-(2-nitrophenyl)- can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: Electrophilic aromatic substitution can occur on the phenyl rings.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Catalytic hydrogenation or reagents like tin(II) chloride (SnCl₂) in hydrochloric acid.

    Substitution: Halogenation or nitration reactions using halogens or nitric acid.

Major Products Formed

    Oxidation: Formation of diketones or quinones.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of halogenated or nitrated phenyl derivatives.

Scientific Research Applications

1,3-Propanedione, 1-(2-hydroxyphenyl)-3-(2-nitrophenyl)- has various applications in scientific research:

    Chemistry: Used as a building block in organic synthesis.

    Biology: Potential use in studying enzyme interactions due to its functional groups.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The compound’s mechanism of action can vary depending on its application. In biological systems, it may interact with enzymes or receptors through its hydroxyl and nitro groups, influencing biochemical pathways. In chemical reactions, its reactivity is governed by the electron-donating and electron-withdrawing effects of its functional groups.

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Propanedione, 1-(2-hydroxyphenyl)-3-(4-nitrophenyl)-
  • 1,3-Propanedione, 1-(4-hydroxyphenyl)-3-(2-nitrophenyl)-
  • 1,3-Propanedione, 1-(2-hydroxyphenyl)-3-(3-nitrophenyl)-

Uniqueness

1,3-Propanedione, 1-(2-hydroxyphenyl)-3-(2-nitrophenyl)- is unique due to the specific positioning of its hydroxyl and nitro groups, which can influence its reactivity and interactions in chemical and biological systems.

Properties

CAS No.

84634-63-9

Molecular Formula

C15H11NO5

Molecular Weight

285.25 g/mol

IUPAC Name

1-(2-hydroxyphenyl)-3-(2-nitrophenyl)propane-1,3-dione

InChI

InChI=1S/C15H11NO5/c17-13-8-4-2-6-11(13)15(19)9-14(18)10-5-1-3-7-12(10)16(20)21/h1-8,17H,9H2

InChI Key

ZWIBBTPQRAMQCW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)CC(=O)C2=CC=CC=C2O)[N+](=O)[O-]

Origin of Product

United States

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